molecular formula C15H10F2N2O B1336497 2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899360-67-9

2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1336497
M. Wt: 272.25 g/mol
InChI Key: GHQHVMUEMRAVBD-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for “2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde”. However, it appears to be a complex organic compound that likely belongs to the class of compounds known as pyrazoles1. Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis1. They have a wide range of applications in different areas such as technology, medicine, and agriculture1.



Synthesis Analysis

The specific synthesis process for “2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is not available in the searched resources. However, pyrazoles can be synthesized through a variety of methods1. One of the most common methods involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles2.



Molecular Structure Analysis

The specific molecular structure of “2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is not available in the searched resources. However, the molecular structure of a compound can be determined using techniques such as 1D (1 H and 13 C) and 2D (HSQC and HMBC) NMR3.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” are not available in the searched resources. However, pyrazole derivatives have been reported to exhibit a wide range of chemical reactions1.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” are not available in the searched resources. However, the physical and chemical properties of a compound can be determined using techniques such as infrared spectroscopy, gas chromatography-mass spectrometry, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis4.


Scientific Research Applications

Water-Mediated Hydroamination

In the realm of organic synthesis, the compound 2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde has been utilized in various syntheses, reflecting its versatility. For instance, it has been involved in the aqueous synthesis of methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst, as detailed in a study by Mohan, Rao, and Adimurthy (2013). This synthesis not only produced imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline in good yields under similar conditions but also led to the creation of imidazo[1,2-a]pyridine-3-carbaldehydes through a silver-catalyzed intramolecular aminooxygenation process (Mohan, Rao, & Adimurthy, 2013).

Fluorescent Molecular Rotors

Further expanding its application, this compound has also been instrumental in the synthesis of a library of fluorescent molecular rotors (FMRs). Jadhav and Sekar (2017) synthesized these FMRs by the condensation of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties, leading to the exploration of their viscosity sensing properties. The study revealed significant emission intensity enhancement in viscous environments, showcasing the compound's potential in the field of fluorescence-based sensing technologies (Jadhav & Sekar, 2017).

Biological Applications

Unnatural Hydrophobic Base Pairing

In the innovative domain of genetic alphabet expansion, the compound has been a part of studies focusing on unnatural hydrophobic base pairing. Mitsui et al. (2003) developed an unnatural hydrophobic base, pyrrole-2-carbaldehyde, as a specific pairing partner of 9-methylimidazo[(4,5)-b]pyridine, demonstrating its potential in enhancing the diversity of DNA's genetic coding (Mitsui et al., 2003).

Antimicrobial Activity

Additionally, the compound's derivatives have been investigated for their antimicrobial activity. A study by Joshi et al. (2012) synthesized heterosubstituted chalcones and oxopyrimidines by reacting 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with various aryl acetophenones. The newly synthesized compounds were screened for their antimicrobial properties, providing insights into potential therapeutic applications (Joshi et al., 2012).

Safety And Hazards

The specific safety and hazards information for “2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is not available in the searched resources. However, safety and hazards information for a compound can be determined using resources such as PubChem5.


Future Directions

The specific future directions for “2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” are not available in the searched resources. However, pyrazole derivatives continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications1.


properties

IUPAC Name

2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O/c1-9-4-5-19-13(8-20)15(18-14(19)6-9)10-2-3-11(16)12(17)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQHVMUEMRAVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

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